4-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride
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Overview
Description
4-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C10H12ClF3NO. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenacylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride typically involves the reaction of 4-hydroxyphenacylamine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
- Substituted [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles
- Substituted [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidines
Uniqueness
4-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H11ClF3NO2 |
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Molecular Weight |
269.65 g/mol |
IUPAC Name |
2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)6-16-8-3-1-7(2-4-8)9(15)5-14;/h1-4H,5-6,14H2;1H |
InChI Key |
CCVLMZWIVISIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)OCC(F)(F)F.Cl |
Origin of Product |
United States |
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